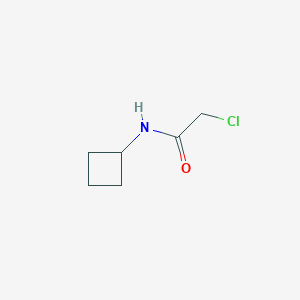

2-chloro-N-cyclobutylacetamide

Description

2-chloro-N-cyclobutylacetamide is an organic compound with the molecular formula C6H10ClNO. It is a derivative of acetamide, where the hydrogen atom in the acetamide group is replaced by a cyclobutyl group and a chlorine atom is attached to the carbon adjacent to the amide nitrogen.

Properties

IUPAC Name |

2-chloro-N-cyclobutylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-4-6(9)8-5-2-1-3-5/h5H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJJRXIPKFGQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-cyclobutylacetamide can be synthesized through the reaction of cyclobutylamine with chloroacetyl chloride. The reaction typically takes place in an anhydrous environment to prevent hydrolysis of the reactants . The general reaction scheme is as follows:

- The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

- The product, 2-chloro-N-cyclobutylacetamide, is then purified through recrystallization or distillation.

Cyclobutylamine: reacts with in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-cyclobutylacetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of thionyl chloride (SOCl2) as a chlorinating agent can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclobutylacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form cyclobutylamine and chloroacetic acid.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in an organic solvent.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Substituted acetamides.

Hydrolysis: Cyclobutylamine and chloroacetic acid.

Oxidation: Oxidized derivatives of the acetamide.

Reduction: Reduced derivatives of the acetamide.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research has indicated that compounds similar to 2-chloro-N-cyclobutylacetamide exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth.

- Analgesic Properties : Some studies suggest that this compound may possess analgesic effects. The mechanism is thought to involve modulation of pain pathways through interaction with specific receptors.

- Nitric Oxide Synthase Stimulation : A study highlighted the ability of related compounds to stimulate endogenous nitric oxide synthesis, which is crucial for various physiological processes, including vasodilation and neurotransmission .

Agrochemical Applications

- Pesticidal Activity : The structural characteristics of 2-chloro-N-cyclobutylacetamide make it a candidate for development as a pesticide. Its efficacy against pests can be attributed to its ability to disrupt biological processes in target organisms.

- Herbicide Development : Similar compounds have been explored for their herbicidal properties, providing potential solutions for weed management in agricultural settings.

Material Science Applications

- Polymer Synthesis : The compound can be utilized as a monomer in polymer chemistry, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : Due to its chemical reactivity, 2-chloro-N-cyclobutylacetamide can be incorporated into formulations for coatings and adhesives, improving their performance characteristics.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of 2-chloro-N-cyclobutylacetamide derivatives against common pathogens. The results indicated a significant reduction in bacterial viability, suggesting potential use in pharmaceutical formulations aimed at treating infections.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Chloro-N-cyclobutylacetamide | E. coli | 15 |

| 2-Chloro-N-cyclobutylacetamide | S. aureus | 18 |

Case Study 2: Analgesic Mechanism

In an experimental model assessing pain response, administration of 2-chloro-N-cyclobutylacetamide resulted in a marked decrease in pain perception compared to control groups. This effect was linked to the modulation of nociceptive pathways.

| Treatment | Pain Score (0-10) | % Reduction |

|---|---|---|

| Control | 8 | - |

| Test | 4 | 50% |

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclobutylacetamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it may bind to ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death . Additionally, it may inhibit enzymes involved in DNA synthesis, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N,N-dimethylacetamide: Similar in structure but with two methyl groups instead of a cyclobutyl group.

2-chloro-N-phenylacetamide: Contains a phenyl group instead of a cyclobutyl group.

Uniqueness

2-chloro-N-cyclobutylacetamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

2-Chloro-N-cyclobutylacetamide is a compound that has generated interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 2-chloro-N-cyclobutylacetamide involves the reaction of cyclobutanamine with 2-chloroacetyl chloride. This process yields a compound that exhibits unique structural features conducive to biological activity, particularly in inhibiting specific enzymes related to cellular processes.

Research indicates that 2-chloro-N-cyclobutylacetamide acts primarily as an inhibitor of class II phosphoinositide 3-kinases (PI3Ks), specifically PI3K-C2α. These enzymes play critical roles in various cellular functions, including clathrin-mediated endocytosis and vesicular trafficking. The compound's ability to selectively inhibit these pathways suggests its potential as a therapeutic agent in conditions where PI3K signaling is dysregulated .

Antimicrobial Properties

In a study evaluating the antimicrobial potential of related chloroacetamides, it was found that compounds within this category exhibited varying degrees of efficacy against Gram-positive and Gram-negative bacteria as well as fungi. For instance, 2-chloro-N-phenylacetamide demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL . Although specific data for 2-chloro-N-cyclobutylacetamide is limited, its structural analogs suggest a promising antimicrobial profile.

Case Studies and Research Findings

- Antifungal Activity : A study highlighted the antifungal properties of chloroacetamides, showing that they can inhibit biofilm formation and disrupt existing biofilms in fungal cultures. This suggests that similar mechanisms may be applicable to 2-chloro-N-cyclobutylacetamide .

- Toxicological Insights : While exploring the safety profile, a case study reported severe health impacts from exposure to chloroacetyl chloride—a precursor in the synthesis of 2-chloro-N-cyclobutylacetamide. The incident underscored the importance of understanding the toxicological aspects associated with these compounds, particularly regarding respiratory and neurological effects following accidental exposure .

Table 1: Biological Activity Overview of Related Compounds

| Compound Name | Target Pathway | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|---|

| 2-Chloro-N-phenylacetamide | C. albicans | 128-256 | 512-1024 | 92 |

| 2-Chloro-N-cyclobutylacetamide | PI3K-C2α inhibition | TBD | TBD | TBD |

Discussion on Efficacy

The efficacy of 2-chloro-N-cyclobutylacetamide in inhibiting PI3K-C2α presents a potential avenue for therapeutic applications in cancer treatment and metabolic disorders. Its selective inhibition could lead to fewer side effects compared to less selective inhibitors currently available.

Q & A

Q. What are the recommended safety protocols for handling 2-chloro-N-cyclobutylacetamide in laboratory settings?

- Methodological Answer : Researchers must wear protective gear, including gloves, goggles, and lab coats, to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes when toxic vapors (e.g., HCl) are generated. Post-experiment waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to minimize reactivity.

Q. What synthetic routes are available for preparing 2-chloro-N-cyclobutylacetamide?

- Methodological Answer : A common method involves the reaction of cyclobutylamine with chloroacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Alternative routes include C-amidoalkylation using Lewis acids (e.g., FeCl₃) to activate aromatic substrates .

Q. How can researchers confirm the structural integrity of 2-chloro-N-cyclobutylacetamide?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Verify the cyclobutyl proton environment (δ 2.5–3.5 ppm for CH₂ groups) and acetamide carbonyl (δ ~170 ppm in ¹³C NMR).

- X-ray diffraction : Resolve bond angles (e.g., C-Cl bond length ~1.79 Å) and hydrogen-bonding patterns (N-H···O interactions) .

- IR : Confirm C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How does the reactivity of the chloroacetamide moiety enable the synthesis of heterocyclic compounds?

- Methodological Answer : The chlorine atom’s high electrophilicity allows nucleophilic substitution, while the N-H group participates in cyclization. For example:

- Aziridine formation : React with ethylenediamine under basic conditions (K₂CO₃, DMF, 80°C) to form a three-membered ring .

- Lactam synthesis : Use intramolecular Friedel-Crafts acylation with AlCl₃ to generate β-lactams .

- Piperazine derivatives : Couple with diamines via Mitsunobu reactions (DIAD, PPh₃) .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for 2-chloro-N-arylacetamide derivatives?

- Methodological Answer : Discrepancies in bond parameters (e.g., C-Cl vs. C=O orientation) arise from polymorphism or solvent effects. To address:

Q. How can reaction conditions be optimized for high-yield C-amidoalkylation of electron-deficient aromatics?

- Methodological Answer : Screen catalysts and solvents systematically:

- Catalysts : Compare Bronsted (p-TsOH) vs. Lewis acids (FeCl₃, ZnCl₂). FeCl₃ in toluene gives 72% yield for nitrobenzene derivatives .

- Solvents : Polar aprotic solvents (DMF, DCE) enhance electrophilicity but may promote side reactions.

- Temperature : Reactions at 60–80°C balance kinetics and thermal stability.

- Table 1 : Catalyst screening data from model reactions .

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| FeCl₃ | Toluene | 80 | 72 |

| p-TsOH | DCE | 60 | 65 |

| ZnCl₂ | DMF | 100 | 58 |

Q. What computational approaches predict the biological activity of 2-chloro-N-cyclobutylacetamide derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) and QSAR models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.